Comparative Antiproliferative Activity: 3-Methyl-6-propyl-1-benzofuran-7-ol vs. 3-Methylbenzofuran Scaffolds in MCF-7 Cells
While direct antiproliferative data for 3-Methyl-6-propyl-1-benzofuran-7-ol are not available in the public domain, a critical class-level inference can be drawn from related 3-methylbenzofuran derivatives. A series of 3-methyl-1-benzofuran derivatives showed variable antiproliferative activity against human NSCLC cell lines, with the most potent compounds achieving IC50 values in the low micromolar range (e.g., 4.8 µM for compound 11 against A549 cells) . This demonstrates that the 3-methylbenzofuran core is a privileged scaffold for antiproliferative activity. However, the addition of a 6-propyl group on the 3-methyl-1-benzofuran-7-ol scaffold is expected to significantly alter lipophilicity and target engagement, as demonstrated by SAR studies on other benzofuran series where alkyl chain length modulated potency by over 2-fold . Therefore, substituting with a simpler 3-methylbenzofuran (lacking the 6-propyl and 7-OH groups) would likely yield a different, potentially inferior, activity profile.
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | 3-Methyl-1-benzofuran derivatives (e.g., compound 11): IC50 = 4.8 µM (A549 cells) |
| Quantified Difference | Not directly quantifiable due to missing target data; difference in potency for alkyl chain variations in benzofurans is >2-fold in related series |
| Conditions | A549 human non-small cell lung cancer cell line; 72 h exposure |
Why This Matters
This class-level evidence establishes the 3-methylbenzofuran core as a viable starting point for anticancer research, but highlights that the unique 6-propyl substitution on the target compound is a critical variable that cannot be assumed to have a neutral effect on potency.
- [1] Bazin, M. A., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. European Journal of Medicinal Chemistry, 69, 823-832. View Source
- [2] ACS Fall 2025. (2025). Structure-activity relationships of benzofuran derivatives: Antioxidant and antiproliferative strategies against breast cancer. Poster presentation, MEDI Division. View Source
